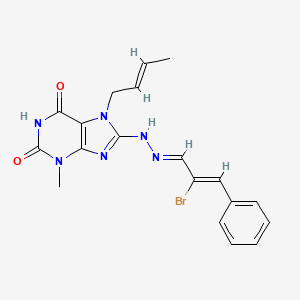
8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound notable for its intriguing structural features and potential applications. This compound contains various functional groups including bromine, phenyl, hydrazinyl, and purine moieties which contribute to its reactivity and potential use in diverse fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step processes. Key steps include:
Formation of the hydrazinyl-purine backbone: : Starting from purine derivatives, specific halogenation, and alkylation reactions introduce the desired groups.
Addition of the allylidene group: : This involves a reaction between the purine-hydrazine intermediate and 2-bromo-3-phenylpropionaldehyde under base-catalyzed conditions.
Esterification and condensation: : These reactions are essential for introducing the but-2-en-1-yl and phenylallylidene groups.
Industrial Production Methods: Industrial production may adopt flow chemistry techniques to improve yield and efficiency, employing automated systems to precisely control reaction parameters. This scalability ensures a consistent supply for research and applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at the purine and allylidene groups.
Reduction: : Potential reduction at the hydrazinyl group, leading to a variety of derivatives.
Substitution: : Bromine in the compound allows for nucleophilic substitution reactions.
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as thiols, amines, or alkoxides.
Oxidation: : Oxidized purine derivatives and corresponding aldehydes/ketones.
Reduction: : Reduced forms of hydrazinyl group derivatives.
Substitution: : Compounds with varied functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
As a precursor: : For synthesizing complex organic molecules.
Catalysis: : As a ligand in metal-catalyzed reactions.
Enzyme inhibitors:
Drug development: : Exploring its use in developing new pharmacological agents targeting specific diseases.
Material science: : Incorporation into polymers for enhanced properties.
Mechanism of Action
The mechanism by which 8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves:
Molecular targets: : Interaction with enzymes, DNA, or cellular receptors.
Pathways involved: : Inhibition of enzyme activity, altering cellular signaling pathways, and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds:
8-((E)-2-hydrazinyl)-7-but-2-en-1-yl-3-methyl-1H-purine-2,6(3H,7H)-dione: : Lacks the bromine and phenylallylidene groups.
8-((Z)-2-bromo-3-phenylallylidene)-7-but-2-en-1-yl-3-methyl-1H-purine-2,6(3H,7H)-dione: : Differs by lacking the hydrazinyl group.
Uniqueness: The combination of bromine, phenyl, and hydrazinyl groups in the compound makes it particularly versatile and reactive compared to its analogs, offering unique interactions in chemical reactions and biological systems.
This article outlines the fascinating properties and potential of 8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in various fields. Have any specific questions about any section?
Properties
IUPAC Name |
8-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O2/c1-3-4-10-26-15-16(25(2)19(28)23-17(15)27)22-18(26)24-21-12-14(20)11-13-8-6-5-7-9-13/h3-9,11-12H,10H2,1-2H3,(H,22,24)(H,23,27,28)/b4-3+,14-11-,21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDDPRNSWSTIRY-TUJMHWHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1NN=CC(=CC3=CC=CC=C3)Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1N/N=C/C(=C/C3=CC=CC=C3)/Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
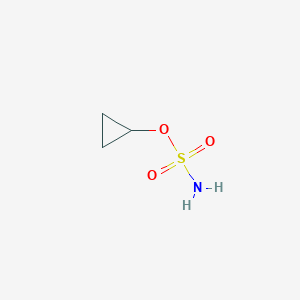
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2470932.png)
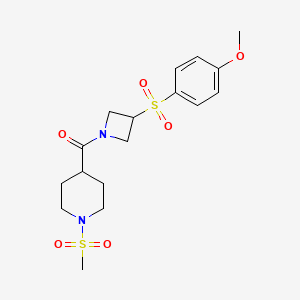
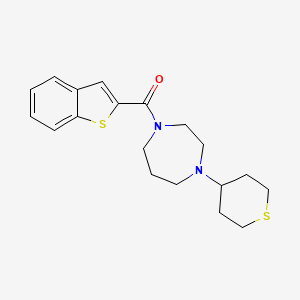
![2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2470940.png)
![N-(propan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2470941.png)
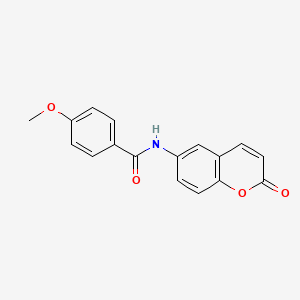
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2470943.png)
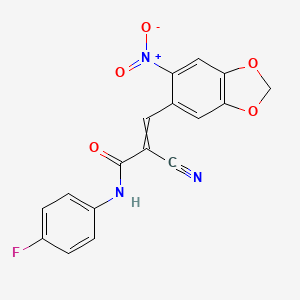
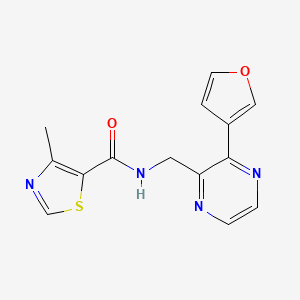
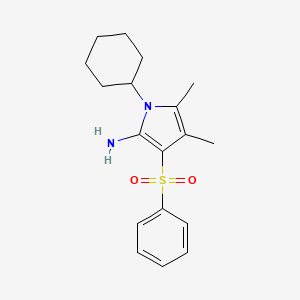
![1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2470949.png)
![methyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2470950.png)
![3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2470952.png)
